An In-Depth Technical Guide to 2-Aminoindane-2-carboxylic Acid: A Constrained Amino Acid Building Block for Advanced Scientific Research
An In-Depth Technical Guide to 2-Aminoindane-2-carboxylic Acid: A Constrained Amino Acid Building Block for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-aminoindane-2-carboxylic acid, a conformationally restricted, non-proteinogenic amino acid. Its unique rigid structure makes it a valuable building block in medicinal chemistry and materials science. This document will delve into its chemical structure, synthesis, analytical characterization, and its burgeoning applications, particularly in the realm of drug discovery and peptidomimetics.
Introduction: The Significance of Conformational Constraint
In the landscape of drug design and molecular engineering, the principle of conformational constraint has emerged as a powerful strategy. By reducing the rotational freedom of a molecule, researchers can pre-organize it into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target. 2-Aminoindane-2-carboxylic acid (Aic) is a prime exemplar of a constrained amino acid, offering a rigid scaffold that has found utility in a range of scientific disciplines.[1]
This guide will serve as a detailed resource for professionals seeking to understand and utilize this unique chemical entity. We will explore the fundamental properties of 2-aminoindane-2-carboxylic acid, from its synthesis to its potential therapeutic applications, providing a solid foundation for its incorporation into innovative research and development projects.
Chemical Structure and Physicochemical Properties
2-Aminoindane-2-carboxylic acid is characterized by an indane bicyclic system with an amino group and a carboxylic acid group geminally substituted at the 2-position of the indane ring. This arrangement imparts significant steric hindrance and a fixed spatial orientation of the functional groups.
Chemical Structure:
Caption: Chemical structure of 2-Aminoindane-2-carboxylic acid.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][3] |
| Molecular Weight | 177.2 g/mol | [2][3] |
| CAS Number | 27473-62-7 | [2][3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | >260 °C | [2] |
| IUPAC Name | 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | [3] |
Synthesis of 2-Aminoindane-2-carboxylic Acid
The synthesis of α,α-disubstituted amino acids like 2-aminoindane-2-carboxylic acid can be challenging due to the steric hindrance around the α-carbon. An efficient and scalable method has been reported in The Journal of Organic Chemistry, which proceeds via a two-step alkylation of a nucleophilic glycine equivalent.[4]
Synthesis Workflow:
Caption: Workflow for the synthesis of 2-Aminoindane-2-carboxylic acid.
Experimental Protocol:
This protocol is a summary of the method described by Soloshonok, et al.[4]
Step 1: Synthesis of the Intermediate Complex (6)
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To a solution of the Ni(II) complex of the glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PABP) (2b) (12.2 mmol) in dichloromethane (CH₂Cl₂) (50 mL) is added o-xylylene dibromide (3) (13.1 mmol) and tetrapropylammonium iodide (1.83 mmol).
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To this mixture, a 30% aqueous solution of sodium hydroxide (NaOH) (30 mL) is added.
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The reaction mixture is stirred vigorously at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, water (100 mL) is added, and the aqueous layer is extracted with CH₂Cl₂ (3 x 50 mL).
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The combined organic fractions are dried over magnesium sulfate (MgSO₄) and evaporated to yield the intermediate complex (6) with a 97.2% yield. This intermediate can be used in the next step without further purification.
Step 2: Cyclization to form the Cyclized Product (7)
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The crude intermediate complex (6) is cyclized under homogeneous conditions using sodium tert-butoxide (NaO-t-Bu) in dimethylformamide (DMF).
-
This step proceeds with a high chemical yield of 93.1% to give the cyclized product (7).
Step 3: Decomposition to Yield 2-Aminoindane-2-carboxylic Acid (1)
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To a solution of methanol (MeOH) (22 mL) and 3 N hydrochloric acid (HCl) (11 mL) at 70 °C is added the cyclized product (7) (2.912 mmol).
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The solution is stirred for 30 minutes, during which the red color of the solution will dissipate.
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Upon complete reaction, the solution is evaporated to yield the final product, 2-aminoindane-2-carboxylic acid (1), with a 97.9% yield.
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-aminoindane-2-carboxylic acid.
Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.1-7.2 ppm), Methylene protons (two doublets, ~3.1 and ~3.5 ppm, J ≈ 17.4 Hz)[4] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 178.08626 m/z, [M+Na]⁺: 200.06820 m/z, [M-H]⁻: 176.07170 m/z[5] |
| Infrared (IR) Spectroscopy (Predicted) | Broad O-H stretch (carboxylic acid, ~3300-2500 cm⁻¹), N-H stretch (amine, ~3400-3250 cm⁻¹), C=O stretch (carboxylic acid, ~1760-1690 cm⁻¹), C-N stretch (~1250-1020 cm⁻¹), Aromatic C-H and C=C stretches |
Discussion of Expected IR Spectrum: The IR spectrum of 2-aminoindane-2-carboxylic acid is expected to exhibit several characteristic absorption bands. A very broad band from approximately 3300 to 2500 cm⁻¹ is anticipated due to the O-H stretching of the carboxylic acid, which often exists as a hydrogen-bonded dimer.[6] Superimposed on this broad band, the N-H stretching vibrations of the primary amine are expected to appear in the range of 3400-3250 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will present as a strong, intense band between 1760 and 1690 cm⁻¹.[6] Additionally, characteristic peaks for the aromatic ring (C-H and C=C stretching) and the C-N stretching of the amine will be present.
Applications and Biological Significance
The rigid structure of 2-aminoindane-2-carboxylic acid makes it a valuable component in various fields, most notably in medicinal chemistry and materials science.
5.1. Peptidomimetics and Drug Discovery:
The incorporation of constrained amino acids like 2-aminoindane-2-carboxylic acid into peptides can induce stable secondary structures, such as helices and turns.[4] This is a critical aspect of peptidomimetic design, as it can enhance the biological activity and metabolic stability of the peptide.[7] By locking a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to increased potency.
The structural similarity of the indane moiety to neurotransmitters suggests its potential for developing novel therapeutics for neurological disorders.[1][2] The parent compound, 2-aminoindane, is known to be a monoamine releasing agent, interacting with dopamine and norepinephrine transporters.[8] While the specific biological targets of 2-aminoindane-2-carboxylic acid are not yet fully elucidated, its rigid scaffold presents a promising starting point for the design of ligands for various receptors and enzymes in the central nervous system. Research has pointed towards potential neuroprotective, anti-inflammatory, and analgesic properties.[1]
Potential Mechanism of Action in Neurological Disorders:
Caption: Postulated mechanism of action for 2-Aminoindane-2-carboxylic Acid.
5.2. Materials Science:
Beyond its biological applications, 2-aminoindane-2-carboxylic acid has also been explored in the field of materials science. Its rigid structure can be leveraged to create novel polymers with enhanced mechanical properties, such as increased strength and flexibility.[1] Furthermore, its chiral nature makes it a useful auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.[1]
Stereochemistry and Asymmetric Synthesis
2-Aminoindane-2-carboxylic acid is a chiral molecule. For applications in drug development, it is often crucial to synthesize and evaluate the individual enantiomers, as they can exhibit different pharmacological activities and toxicities. Asymmetric synthesis routes are therefore of significant interest.
Methods for the asymmetric synthesis of 2-aminoindane derivatives have been developed, for instance, through palladium-catalyzed alkene carboamination reactions. These methods allow for the preparation of enantioenriched 2-aminoindanes, which can then be further functionalized to the corresponding carboxylic acids. The ability to stereoselectively synthesize this constrained amino acid opens up avenues for creating more specific and potent therapeutic agents.
Conclusion
2-Aminoindane-2-carboxylic acid stands out as a versatile and valuable building block for researchers at the forefront of medicinal chemistry and materials science. Its conformationally constrained structure provides a robust scaffold for the design of novel peptidomimetics, therapeutic agents targeting the central nervous system, and advanced materials. The well-established synthetic routes and the growing understanding of its potential applications make it a compelling molecule for further investigation and innovation. This guide has provided a technical foundation for understanding and utilizing this unique compound, with the aim of fostering its application in cutting-edge scientific endeavors.
References
-
Soloshonok, V. A., et al. (2005). Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry, 70(18), 7385–7388. [Link][4]
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Neukam, M., et al. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Organic Letters, 17(19), 4810–4813. [Link]
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Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2249–2260. [Link][8]
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IR Spectroscopy: Carboxylic Acids. University of Calgary. [Link][6]
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2-aminoindane-2-carboxylic acid (C10H11NO2). PubChemLite. [Link][5]
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Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Biomolecules, 13(6), 981. [Link][4]
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